

An In-Depth Technical Guide to Methyl Indolizine-1-carboxylate

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Compound of Interest

Compound Name: Methyl indolizine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolizine Scaffold - A Privileged Heterocycle

Indolizine, a fused bicyclic aromatic heterocycle containing a bridgehead nitrogen atom, is an isomer of the more commonly known indole.^[1] This unique structural motif has garnered significant attention in the fields of medicinal chemistry and materials science due to its versatile biological activities and interesting photophysical properties.^{[2][3][4]} The indolizine core is present in a variety of natural products and has been identified as a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This has led to the development of numerous indolizine derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.^{[2][5][6]}

This technical guide focuses on a specific, yet foundational, derivative: **methyl indolizine-1-carboxylate**. We will delve into its chemical identity, explore the mechanistic intricacies of its synthesis, detail its characterization, and discuss its significance as a building block for more complex molecules in drug discovery and materials science.

Compound Identification and Physicochemical Properties

Methyl indolizine-1-carboxylate is a key intermediate and a subject of study in its own right. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	316375-85-6	[7][8]
Molecular Formula	C ₁₀ H ₉ NO ₂	[7]
Molecular Weight	175.187 g/mol	[7]
IUPAC Name	methyl indolizine-1-carboxylate	
Synonyms	1-Indolizinecarboxylic acid methyl ester, 1- carbomethoxyindolizine	[8]
SMILES	<chem>COC(=O)C1=C2C=CC=C[N]2C=C1</chem>	[7]
InChIKey	CFSWYPMFMFPQTC-UHFFFAOYAX	[7]
Physical State	Not available (likely a solid)	
Melting Point	Not available	[7]
Boiling Point	Not available	[7]
Density	Not available	[7]

Note: While the fundamental identifiers for **methyl indolizine-1-carboxylate** are well-established, comprehensive experimental data on its physical properties such as melting point, boiling point, and density are not readily available in the public domain.

Synthesis of the Indolizine Core: A Focus on 1,3-Dipolar Cycloaddition

The construction of the indolizine ring system can be achieved through various synthetic strategies, including the Tschitschibabin reaction and other cyclization methods.[2] However, the most versatile and widely employed method is the 1,3-dipolar cycloaddition reaction

between a pyridinium ylide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene).[9][10][11] This method is highly valued for its efficiency, atom economy, and the ability to introduce a wide range of substituents onto the indolizine scaffold.[10]

The Underlying Mechanism: A Concerted Pathway

The 1,3-dipolar cycloaddition is a pericyclic reaction that proceeds through a concerted mechanism. The pyridinium ylide, a species with a positive charge on the nitrogen and a negative charge on an adjacent carbon, reacts with an electron-deficient alkyne, such as methyl propiolate, to form the indolizine ring in a single step.

The general workflow for this synthesis is depicted below:



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Caption: General workflow for the synthesis of **methyl indolizine-1-carboxylate** via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Substituted Indolizine-1-carboxylate

While a specific protocol for the unsubstituted **methyl indolizine-1-carboxylate** is not detailed in the provided literature, the synthesis of a closely related analogue, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, provides an excellent, field-proven template.[1] This protocol highlights the key experimental considerations.

Objective: To synthesize an indolizine-1-carboxylate derivative via a 1,3-dipolar cycloaddition reaction.

Materials:

- 1-((Quinol-2-yl)methyl) pyridinium iodide (or a simpler pyridinium salt for the target molecule)
- Methyl propiolate
- Sodium hydride (50% dispersion in mineral oil)

- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (CH_2Cl_2)
- Water (deionized)
- Silica gel for column chromatography
- Cyclohexane
- Ethyl acetate (AcOEt)

Procedure:

- **Reaction Setup:** To a suspension of sodium hydride (1.25 mmol) in 10 mL of anhydrous THF in a round-bottom flask, add the pyridinium salt (1 mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
 - **Causality Explanation:** The reaction is performed at 0°C to control the exothermic reaction of the base with the pyridinium salt and to ensure the stability of the in situ generated ylide. Anhydrous conditions are crucial as both sodium hydride and the pyridinium ylide are moisture-sensitive.
- **Ylide Formation and Cycloaddition:** To the cooled suspension, add methyl propiolate (1.5 mmol).
 - **Causality Explanation:** Sodium hydride acts as a base to deprotonate the pyridinium salt, forming the reactive pyridinium ylide in situ. The ylide then immediately participates in the cycloaddition with the electron-deficient methyl propiolate.
- **Reaction Progression:** Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
 - **Causality Explanation:** Allowing the reaction to proceed at room temperature provides sufficient energy for the cycloaddition to go to completion. TLC is a critical self-validating

step to ensure the consumption of starting materials and the formation of the product before proceeding to workup.

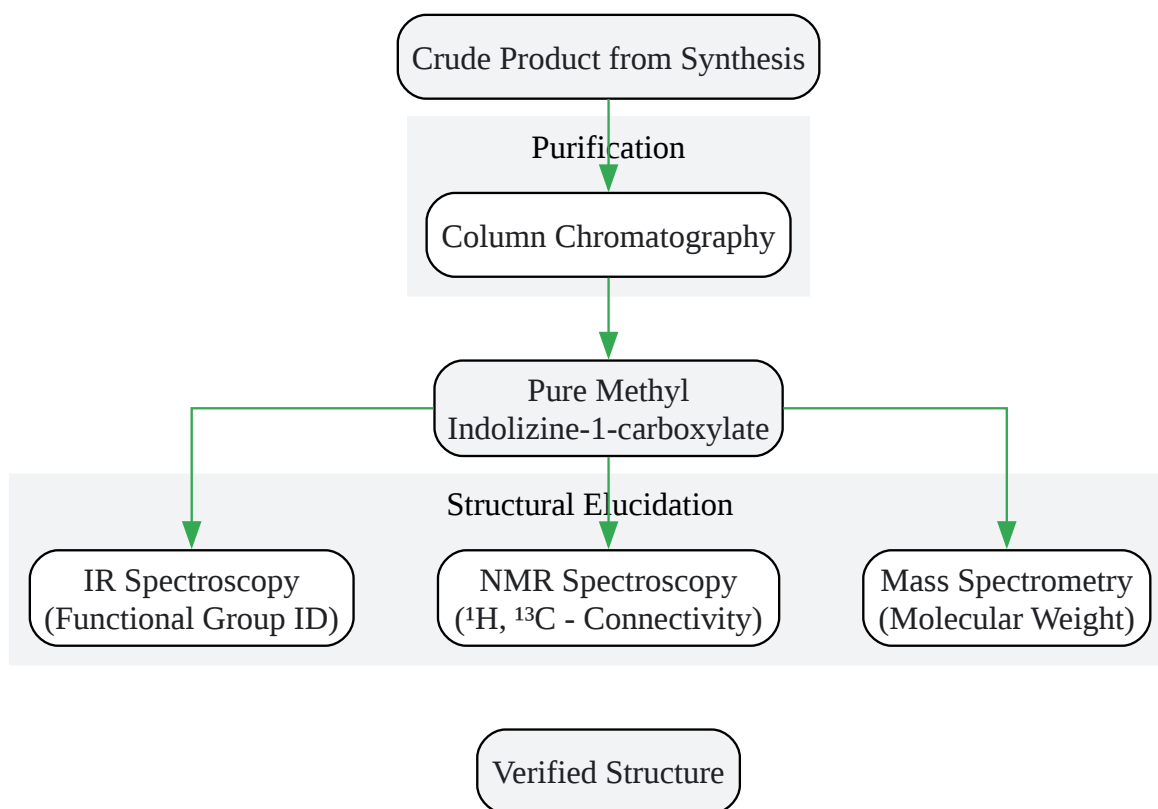
- Workup: Quench the reaction by carefully adding water. Extract the aqueous layer three times with dichloromethane.
 - Causality Explanation: Water is added to quench any unreacted sodium hydride. Dichloromethane is used to extract the organic product from the aqueous phase.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent.
 - Causality Explanation: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired indolizine derivative from any unreacted starting materials or byproducts.

Spectroscopic Characterization

The structure of the synthesized indolizine is confirmed using a suite of spectroscopic techniques. Based on the data for methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, we can infer the expected spectral characteristics for **methyl indolizine-1-carboxylate**.^[1]

Spectroscopic Technique	Expected Observations for Methyl Indolizine-1-carboxylate
Infrared (IR) Spectroscopy	A strong absorption band around 1685-1720 cm^{-1} corresponding to the C=O stretch of the ester group. [1]
^1H NMR Spectroscopy	A singlet around 3.9 ppm for the methyl ester protons ($-\text{OCH}_3$). A series of signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the indolizine ring. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.
^{13}C NMR Spectroscopy	A signal in the range of 160-170 ppm for the carbonyl carbon of the ester. A signal around 51-53 ppm for the methyl ester carbon ($-\text{OCH}_3$). A set of signals in the aromatic region (100-140 ppm) for the carbons of the indolizine core. [1]
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight (176.07 for $\text{C}_{10}\text{H}_9\text{NO}_2$).

The following diagram illustrates the key steps in characterizing the synthesized compound:



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Caption: Experimental workflow for purification and characterization.

Applications in Drug Discovery and Materials Science

While **methyl indolizine-1-carboxylate** itself is primarily a building block, the indolizine scaffold it provides is of significant interest to researchers in drug development.[3] The functionalization at the 1-position with a carboxylate group offers a versatile handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.[5]

Key areas of application for functionalized indolizines include:

- **Anticancer Agents:** Many indolizine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and disruption of key signaling pathways.[\[5\]](#)[\[6\]](#)
- **Anti-inflammatory Agents:** The indolizine core has been incorporated into molecules designed to inhibit inflammatory pathways, showing promise for the treatment of inflammatory diseases.[\[2\]](#)
- **Antimicrobial and Antiviral Agents:** Researchers have explored indolizine derivatives for their potential to combat bacterial, fungal, and viral infections.[\[1\]](#)
- **Fluorescent Probes and Materials:** The conjugated π -system of the indolizine ring imparts fluorescent properties, making these compounds suitable for use as biological probes and in the development of organic light-emitting diodes (OLEDs).[\[2\]](#)[\[4\]](#)

The ability to readily synthesize the **methyl indolizine-1-carboxylate** core via 1,3-dipolar cycloaddition allows medicinal chemists to systematically modify the structure and explore structure-activity relationships (SAR), ultimately leading to the discovery of new therapeutic agents.[\[5\]](#)

Conclusion

Methyl indolizine-1-carboxylate is a foundational molecule in the chemistry of nitrogen-containing heterocycles. While detailed physical data for this specific compound remain elusive, its synthesis is well-understood, primarily through the robust and versatile 1,3-dipolar cycloaddition reaction. This synthetic accessibility, coupled with the proven pharmacological potential of the indolizine scaffold, ensures that **methyl indolizine-1-carboxylate** will continue to be a valuable tool for researchers and scientists in the ongoing quest for novel therapeutics and advanced materials. This guide provides the core knowledge necessary for its synthesis, characterization, and strategic application in a research and development setting.

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